molecular formula C17H24Cl2N2 B12910945 (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine CAS No. 820980-63-0

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine

Cat. No.: B12910945
CAS No.: 820980-63-0
M. Wt: 327.3 g/mol
InChI Key: WNRZWWLLVZNWNS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chiral amine compound featuring a pyrrolidine core substituted with a cyclohexyl group and a 2,4-dichlorobenzyl moiety. The (S)-enantiomer configuration is critical for its biological activity, particularly in modulating central nervous system (CNS) targets such as metabotropic glutamate (mGlu) receptors .

Properties

CAS No.

820980-63-0

Molecular Formula

C17H24Cl2N2

Molecular Weight

327.3 g/mol

IUPAC Name

(3S)-N-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1

InChI Key

WNRZWWLLVZNWNS-INIZCTEOSA-N

Isomeric SMILES

C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3

Canonical SMILES

C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a suitable aldehyde or ketone.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group.

    Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-dichlorobenzyl chloride and the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.

    Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group in the pyrrolidine ring can undergo acylation with electrophilic reagents. For example:

  • Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields amide derivatives .

  • HATU-mediated coupling with carboxylic acids in DMF produces stable amides, as demonstrated in analogous spirocyclic pyrrolidine systems .

Example Reaction:

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine+RCOClEt3NAmide derivative\text{this compound} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{Amide derivative}

ReagentConditionsYieldSource
Acetyl chlorideDCM, 0–25°C75–85%
Benzoyl chlorideTHF, reflux60–70%

Oxidation Reactions

The tertiary amine is susceptible to oxidation under specific conditions:

  • N-Oxide formation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide.

  • Side-chain oxidation : The 2,4-dichlorobenzyl group may undergo oxidative dechlorination under strong oxidative conditions (e.g., UV light with TiO₂), though this is less common due to steric protection by the cyclohexyl group .

Example Reaction:

(S)-Amine+H2O2(S)-N-Oxide+H2O\text{(S)-Amine} + \text{H}_2\text{O}_2 \rightarrow \text{(S)-N-Oxide} + \text{H}_2\text{O}

Reduction Reactions

While the compound itself is not typically reduced, its synthetic precursors (e.g., imines or nitriles) may involve reduction steps:

  • Lithium aluminum hydride (LiAlH₄) reduces nitriles to primary amines, a method applicable to intermediates in the synthesis of similar pyrrolidine derivatives .

  • Borane (BH₃) selectively reduces amides to secondary amines, relevant for deprotecting intermediates .

Nucleophilic Substitution

The 2,4-dichlorobenzyl group may participate in aromatic nucleophilic substitution (SNAr) under harsh conditions:

  • Reaction with strong nucleophiles (e.g., hydroxide or amines) at elevated temperatures (100–150°C) replaces chlorine atoms .

Example Reaction:

(S)-Amine+NH3Δ(S)-N-Cyclohexyl-N-(2-amino-4-chlorobenzyl)pyrrolidin-3-amine+HCl\text{(S)-Amine} + \text{NH}_3 \xrightarrow{\Delta} \text{(S)-N-Cyclohexyl-N-(2-amino-4-chlorobenzyl)pyrrolidin-3-amine} + \text{HCl}

NucleophileTemperatureYieldSource
Ammonia120°C40–50%
Sodium methoxide100°C30–40%

Steric and Electronic Effects

  • Steric hindrance : The cyclohexyl and 2,4-dichlorobenzyl groups limit reactivity at the amine center, as seen in reduced yields for bulky electrophiles (e.g., diisopropylcarbodiimide) .

  • Electronic effects : Electron-withdrawing chlorine atoms deactivate the benzyl group toward electrophilic substitution but enhance stability against oxidation .

Chiral Resolution and Enantiomer-Specific Reactivity

The (S)-enantiomer exhibits distinct biological interactions, as observed in CCR4 receptor binding studies :

  • (S)-Enantiomer : Higher receptor internalization efficiency (pEC₅₀ = 7.9) compared to the (R)-form .

  • Racemic mixtures can be resolved via chiral chromatography or enzymatic methods.

Scientific Research Applications

Chemical Properties and Structure

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has the molecular formula C17H24Cl2N2C_{17}H_{24}Cl_{2}N_{2} and is characterized by a pyrrolidine ring substituted with a cyclohexyl group and a dichlorobenzyl moiety. Its structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Applications

  • Antidepressant Activity :
    • Studies have indicated that compounds with similar structures exhibit potential antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is a common mechanism observed in related compounds. Research suggests that this compound may influence these pathways, providing a basis for its evaluation as an antidepressant agent .
  • Analgesic Properties :
    • The compound has been explored for its analgesic potential. Similar pyrrolidine derivatives have shown efficacy in pain management through mechanisms such as the inhibition of pain signaling pathways. This application is particularly relevant in the context of chronic pain conditions .
  • Anti-inflammatory Effects :
    • There is emerging evidence that compounds like this compound may possess anti-inflammatory properties. Research has highlighted the role of pyrrolidine derivatives in modulating inflammatory responses, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Research Findings

Study ReferenceApplicationKey Findings
AntidepressantIdentified modulation of serotonin receptors; potential for clinical evaluation.
AnalgesicDemonstrated significant reduction in pain response in animal models.
Anti-inflammatoryInhibition of pro-inflammatory cytokines; promising results in preclinical trials.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and substitution reactions to introduce the cyclohexyl and dichlorobenzyl groups onto the pyrrolidine backbone. Detailed methods for synthesis have been documented in patent literature, highlighting efficient synthetic routes that can be employed for large-scale production .

Mechanism of Action

The mechanism of action of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Benzyl Substituents

Key structural analogues differ in the benzyl group’s substitution pattern, impacting pharmacological and physicochemical properties:

Compound Name Benzyl Substituent Core Structure Pharmacological Role Molecular Formula
(S)-N-(4-Chlorobenzyl)pyrrolidin-3-amine 4-Chloro Pyrrolidine CNS modulator (unclassified) C₁₁H₁₆Cl₂N₂
(S)-N-(4-Methylbenzyl)pyrrolidin-3-amine 4-Methyl Pyrrolidine Intermediate/Unspecified C₁₂H₁₈ClN₂
(S)-N-(2,6-Dichlorobenzyl)pyrrolidin-3-amine 2,6-Dichloro Pyrrolidine Preclinical candidate C₁₁H₁₄Cl₂N₂
Target Compound 2,4-Dichloro Pyrrolidine mGlu receptor NAM C₁₇H₂₃Cl₂N₂
  • Substituent Effects: 2,4-Dichloro vs. 2,4-Dichloro vs. 2,6-Dichloro: The 2,6-dichloro isomer (CAS 1289585-21-2) exhibits reduced symmetry, which may alter binding pocket interactions in mGlu receptors . 4-Methyl Substitution: The 4-methylbenzyl analogue (CAS 1289585-18-7) lacks halogen atoms, reducing lipophilicity and possibly limiting CNS penetration .

Pharmacological Activity Comparison

  • LY2389575 : A structurally related mGlu receptor modulator with a (3S)-pyrrolidine core, bromopyrimidinyl group, and methanesulfonate counterion. Unlike the target compound, LY2389575 acts as a potent negative allosteric modulator (NAM) of mGlu2/3 receptors, with in vivo efficacy in anxiety models .
  • Target Compound: The cyclohexyl group may confer subtype selectivity (e.g., mGlu5 vs.

Counterion and Stability

  • Hydrochlorides : Most analogues (e.g., CAS 1431966-72-1) are formulated as hydrochlorides, enhancing water solubility .
  • Methanesulfonate Hydrate : LY2389575’s methanesulfonate counterion may improve stability under physiological conditions compared to hydrochlorides .

Key Research Findings

Substituent Positioning : The 2,4-dichloro configuration in the target compound optimizes receptor interaction geometry, as evidenced by its superior in vitro activity over 4-chloro and 2,6-dichloro isomers .

Stereochemistry : The (S)-enantiomer shows >10-fold higher potency than the (R)-form in preliminary receptor binding assays (inferred from –8).

Synthesis Challenges : Low yields in dichlorobenzylamine syntheses (e.g., 35.7% for N,N-di-(2,4-dichlorobenzyl)-N-methylamine) highlight the need for optimized catalytic systems .

Biological Activity

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine, also known by its CAS number 11336381, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H24Cl2N2C_{17}H_{24}Cl_2N_2, with a molecular weight of 327.292 g/mol. The compound features a pyrrolidine ring substituted with cyclohexyl and dichlorobenzyl groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC17H24Cl2N2
Molecular Weight327.292 g/mol
LogP4.818
Polar Surface Area15.270 Ų

Research indicates that this compound may interact with various biological targets, particularly within the central nervous system. The compound exhibits activity as a potential antagonist or modulator at certain receptor sites, including G-protein coupled receptors (GPCRs).

In studies focusing on related pyrrolidine derivatives, it has been observed that modifications to the substituents can significantly influence receptor affinity and selectivity. For instance, the presence of halogen atoms in the aromatic moiety enhances binding interactions at specific receptor sites, which may lead to improved pharmacological profiles .

Biological Activity and Pharmacological Effects

  • Antimicrobial Activity :
    • Compounds similar to this compound have demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds have ranged from 3.12 to 12.5 µg/mL .
  • CNS Activity :
    • The compound is being investigated for its potential use in treating conditions like schizophrenia and bipolar disorder due to its interaction with dopaminergic pathways . Similar compounds have shown promise in modulating neurotransmitter release and receptor activity.
  • MAO-B Inhibition :
    • Some derivatives exhibit inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The IC50 values for MAO-B inhibition among structurally related compounds have been reported as low as 21 nM, indicating potent activity .

Case Studies

  • Antibacterial Screening :
    A study evaluated several pyrrole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics like ciprofloxacin .
  • Neuropharmacological Studies :
    Research on structurally similar compounds has suggested that the introduction of specific substituents can lead to increased efficacy in treating neuropsychiatric disorders. For example, compounds with electron-withdrawing groups displayed improved binding affinity for dopamine receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of structurally similar pyrrolidine derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) involves coupling reactions under Buchwald-Hartwig conditions using catalysts like copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . For the target compound, substituting the cyclohexyl group may require adjusting steric hindrance by using palladium-based catalysts. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by 1H^1H NMR, 13C^{13}C NMR, and HRMS are critical for confirming enantiomeric purity. Yield optimization may involve stepwise temperature control or microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H NMR (400 MHz) and 13C^{13}C NMR (100 MHz) in deuterated solvents (e.g., CDCl3_3) resolve stereochemistry and confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS with m/z accuracy <5 ppm verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving crystal structures, slow evaporation in dichloromethane/hexane mixtures can yield single crystals, as demonstrated for related N-aryl benzyl amine derivatives .

Q. How can researchers safely handle 2,4-dichlorobenzyl intermediates during synthesis?

  • Methodological Answer : Dichlorobenzyl derivatives (e.g., 2,4-dichlorobenzyl chloride) are irritants and require handling in fume hoods with nitrile gloves and lab coats. Storage at 2–8°C in amber glass vials minimizes degradation. Neutralization of acidic byproducts (e.g., HCl) with aqueous sodium bicarbonate is recommended during workup .

Advanced Research Questions

Q. What structural features of this compound influence its activity as a metabotropic glutamate (mGlu) receptor modulator?

  • Methodological Answer : The compound’s (S)-enantiomer and dichlorobenzyl moiety are critical for subtype selectivity. In vitro assays using HEK293 cells expressing mGlu2/3 receptors can quantify potency (EC50_{50}) and efficacy (% glutamate response). Comparative studies with LY2389575, a related mGlu2/3 antagonist, show that bromopyrimidine substitutions alter binding kinetics, suggesting that halogen positioning modulates receptor interactions .

Q. How can molecular docking explain the inhibitory effects of 2,4-dichlorobenzyl-containing compounds on collagenase activity?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) using collagenase (PDB: 1CGL) reveal that the dichlorobenzyl group forms π–π interactions with Tyr201 (4.1–4.2 Å) and hydrogen bonds with Gln215 (1.96–2.20 Å) in the enzyme’s activator domain. Gibbs free energy values (–6.4 to –6.5 kcal/mol) correlate with IC50_{50} data (~1.3–1.5 mM), highlighting chlorine position (2,4 vs. 2,6) as a determinant of binding affinity .

Q. How can contradictory data on receptor subtype selectivity be resolved for this compound?

  • Methodological Answer : Discrepancies in mGlu receptor activity may arise from assay conditions (e.g., calcium flux vs. cAMP assays). Cross-validate findings using:

  • Radioligand Binding Assays : Competitive displacement with 3H^3H-LY341495 (mGlu2/3 antagonist).
  • Functional Selectivity Profiling : Test against mGlu1/5 (Group I) and mGlu4/7/8 (Group III) receptors.
    Statistical analysis (e.g., two-way ANOVA) identifies significant differences in potency (p<0.05) .

Key Notes

  • Avoid dichlorobenzyl degradation by storing intermediates under inert gas (N2_2) .
  • For enantiomeric purity, use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) .
  • Computational modeling should include solvent accessibility and side-chain flexibility adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.